oleoyl-L-carnitine

Catalog No.
S943615
CAS No.
38677-66-6
M.F
C25H47NO4
M. Wt
425.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oleoyl-L-carnitine

CAS Number

38677-66-6

Product Name

oleoyl-L-carnitine

IUPAC Name

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C25H47NO4

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1

InChI Key

IPOLTUVFXFHAHI-WHIOSMTNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Oleoyl-L-carnitine is a long-chain acylcarnitine compound characterized by the presence of an oleoyl group attached to L-carnitine. Its chemical formula is C25H48NO4, and it plays a significant role in lipid metabolism and cellular energy production. Oleoyl-L-carnitine is primarily involved in the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy generation.

Research suggests OLC might act as a glycine transporter 2 (GlyT-2) inhibitor []. GlyT-2 is a protein responsible for transporting the amino acid glycine across cell membranes. Inhibition of GlyT-2 could potentially impact neuronal signaling and function []. However, further investigation is needed to elucidate the precise mechanisms underlying OLC's biological effects.

Long-chain acylcarnitine

Acylcarnitines are esters formed from the amino acid carnitine and fatty acids. OLC is a specific type of acylcarnitine with a long-chain fatty acid moiety, oleic acid. Research suggests that acylcarnitines play a role in transporting fatty acids across cell membranes, particularly in the context of mitochondrial fatty acid oxidation for energy production .

Glycine transporter 2 inhibitor

OLC has been shown to inhibit GlyT2, a transporter protein responsible for the reuptake of glycine, a neurotransmitter, into nerve cells. Studies have demonstrated that OLC acts as a selective inhibitor for GlyT2, with minimal effect on GlyT1, another glycine transporter . This property has led to research exploring the potential therapeutic applications of OLC in disorders related to glycine dysfunction.

Additional Considerations

  • Elevated plasma levels of OLC have been observed in patients with chronic kidney disease undergoing hemodialysis. Research suggests a possible association between these elevated levels and cardiovascular mortality, but the underlying mechanisms remain unclear .
  • More research is needed to explore the potential therapeutic applications of OLC and its safety profile.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert oleoyl-L-carnitine to its corresponding alcohols, often facilitated by reducing agents such as lithium aluminum hydride.
  • Substitution: Substitution reactions may occur at the ester linkage, leading to the formation of different acylcarnitines, using reagents like acid chlorides and anhydrides.

Oleoyl-L-carnitine exhibits notable biological activity as an inhibitor of glycine transporter 2 (GlyT2), with an IC50 value of 340 nM, making it significantly more potent than other lipid inhibitors. This inhibition affects glycine transport in the central nervous system, potentially influencing various neurological disorders such as addiction, depression, and neuropathic pain . The compound's action involves a non-competitive inhibition mechanism, which suggests that it alters glycine levels without directly competing with glycine for binding sites .

Synthetic Routes

Oleoyl-L-carnitine is synthesized primarily through the esterification of oleic acid with L-carnitine. The typical reaction conditions involve:

  • Catalysts: Commonly sulfuric acid or p-toluenesulfonic acid.
  • Conditions: The reaction is performed under reflux conditions to facilitate the esterification process.

After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure oleoyl-L-carnitine.

Industrial Production

In industrial settings, large-scale production utilizes optimized esterification processes. Continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are implemented to enhance yield and purity.

Oleoyl-L-carnitine has several applications in biochemistry and pharmacology:

  • Metabolic Studies: It serves as a marker for assessing long-chain fatty acid metabolism disorders.
  • Therapeutic Potential: Due to its role as a GlyT2 inhibitor, it is being explored for potential therapeutic applications in treating neurological disorders.
  • Research Tool: It is frequently used in studies investigating glycine transport mechanisms and lipid interactions with proteins .

Research indicates that oleoyl-L-carnitine interacts specifically with GlyT2, influencing glycine transport dynamics. The compound's inhibition mechanism has been linked to specific amino acid residues within GlyT2's structure, particularly an isoleucine residue that affects sensitivity to oleoyl-L-carnitine. This specificity highlights its unique role compared to other acylcarnitines that may not exhibit similar inhibitory effects on glycine transport .

Oleoyl-L-carnitine belongs to a broader class of acylcarnitines. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsBiological Activity
Lauroyl-L-carnitineShorter chain (C12)Less potent GlyT2 inhibitor than oleoyl-L-carnitine
Palmitoyl-L-carnitineMedium chain (C16)Moderate GlyT2 inhibition
Stearoyl-L-carnitineLonger chain (C18)Inhibits GlyT1 more than GlyT2
Linoleoyl-L-carnitineContains double bonds (C18:2)Different interaction profile with transporters

Oleoyl-L-carnitine stands out due to its potent inhibition of GlyT2 compared to these other compounds, which may have varying effects on different glycine transporters and metabolic pathways .

XLogP3

7.9

Hydrogen Bond Acceptor Count

4

Exact Mass

425.35050898 g/mol

Monoisotopic Mass

425.35050898 g/mol

Heavy Atom Count

30

UNII

IQ19DDF3A0

Wikipedia

Oleoyllevocarnitine

Dates

Modify: 2024-04-14

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